1-(3-Bromopropyl)-4-methoxy-2-methylbenzene
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Overview
Description
1-(3-Bromopropyl)-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, featuring a bromopropyl group, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-4-methoxy-2-methylbenzene typically involves the bromination of 4-methoxy-2-methylbenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction conditions often include the use of a solvent such as toluene or xylene and may involve microwave irradiation to accelerate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent and reaction parameters is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
1-(3-Bromopropyl)-4-methoxy-2-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-methoxy-2-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the methoxy group can participate in electron-donating interactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-(3-Bromopropyl)-4-methoxybenzene: Lacks the methyl group, making it less sterically hindered.
1-(3-Bromopropyl)-2-methylbenzene: Lacks the methoxy group, affecting its reactivity and solubility.
1-(3-Bromopropyl)-4-methylbenzene: Lacks the methoxy group, altering its electronic properties.
Uniqueness: 1-(3-Bromopropyl)-4-methoxy-2-methylbenzene is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and solubility. The combination of these functional groups makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H15BrO |
---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-9-8-11(13-2)6-5-10(9)4-3-7-12/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
ALDQONSXYKOQGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCCBr |
Origin of Product |
United States |
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